2-(1-Adamantyl)-N-methylacetamide
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Overview
Description
Adamantane derivatives, such as 2-(1-Adamantyl)-4-methylphenol, are known for their unique cage-like structure . They have been synthesized by the adamantylation of p-cresol with 1-adamantanol .
Synthesis Analysis
The synthesis of adamantane derivatives often involves the adamantylation of a suitable compound . For example, 2-(1-Adamantyl)-4-methylphenol has been synthesized by the adamantylation of p-cresol with 1-adamantanol .Molecular Structure Analysis
Adamantane derivatives have a unique cage-like structure . The structure of these compounds has been confirmed by 1H and 13C NMR .Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis
Adamantane derivatives are known for their unique physical and chemical properties. For example, they are often used in the synthesis of monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .Scientific Research Applications
Solvolysis Studies
Research has indicated the significance of 2-(1-Adamantyl)-N-methylacetamide and its derivatives in solvolysis studies. For instance, Saitô et al. (1978) explored the solvolysis rates of 1-adamantyl bromide and tosylate, along with 2-adamantyl tosylate, in various carboxamide solvents, including N-methylacetamide, highlighting the utility of these compounds in understanding solvolysis mechanisms in carboxamides (Saitô, Doihara, Moriwake, & Okamoto, 1978).
Coordination Chemistry
In coordination chemistry, N-(1-Adamantyl)lipoamide, a derivative of N-methylacetamide, was investigated for its reaction with hydrogen chloride, revealing insights into protonation dynamics at the carbonyl oxygen atom. Wilhelm, Koch, & Strasdeit (2002) conducted this study, offering valuable knowledge on the structural and reactivity aspects of such compounds (Wilhelm, Koch, & Strasdeit, 2002).
Conformational Analysis
Kolocouris et al. (2001) studied the effect of 1- and 2-adamantyl group substitution on the conformations and stereodynamics of N-methylpiperidine. This research is significant in understanding how adamantyl substitutions influence the stability and conformations of molecules, a key aspect in molecular design and drug discovery (Kolocouris, Outeiriño, Anderson, Fytas, Foscolos, & Kolocouris, 2001).
Biocatalytic Oxidation
A study by Sarkar, Hall, Dasgupta, & Bell (2016) explored the use of directing groups in the biocatalytic oxidation of unactivated adamantyl C-H bonds. They found that modifications, such as turning an amine into an amide, could lead to more efficient and selective oxidation of adamantane frameworks. This has implications in the field of enzymatic catalysis and green chemistry (Sarkar, Hall, Dasgupta, & Bell, 2016).
Antimicrobial and Anti-Inflammatory Activities
Al-Abdullah et al. (2014) synthesized N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, showcasing their potent antibacterial activity. This study underlines the potential of adamantyl-based compounds in developing new antimicrobial agents (Al-Abdullah, Asiri, Lahsasni, Habib, Ibrahim, & El-Emam, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1-adamantyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-14-12(15)8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMKVKIJGLSCJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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